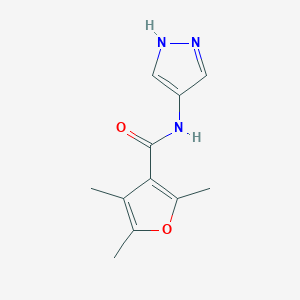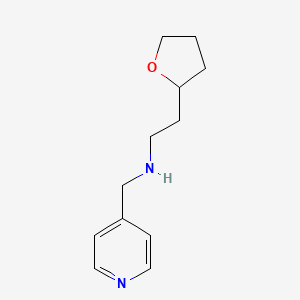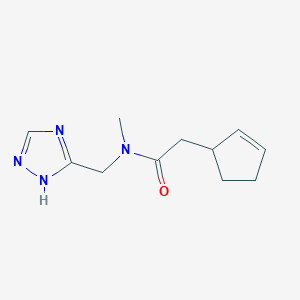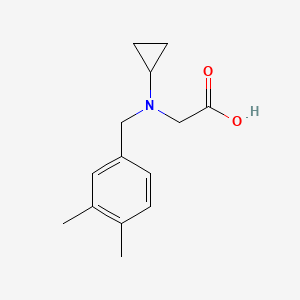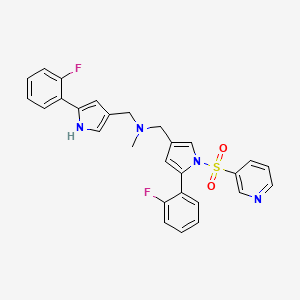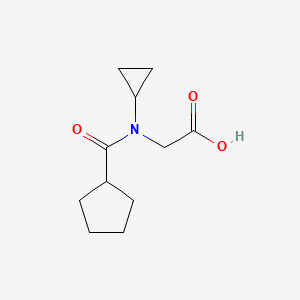
n-(Cyclopentanecarbonyl)-n-cyclopropylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyclopentanecarbonyl)-N-cyclopropylglycine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a cyclopentanecarbonyl group and a cyclopropyl group attached to the nitrogen atom of glycine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopentanecarbonyl)-N-cyclopropylglycine typically involves the acylation of glycine with cyclopentanecarbonyl chloride followed by the introduction of the cyclopropyl group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Acylation: Glycine reacts with cyclopentanecarbonyl chloride in the presence of a base to form N-(Cyclopentanecarbonyl)glycine.
Cyclopropylation: The intermediate N-(Cyclopentanecarbonyl)glycine is then treated with a cyclopropylating agent to introduce the cyclopropyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(Cyclopentanecarbonyl)-N-cyclopropylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or cyclopentanecarbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
N-(Cyclopentanecarbonyl)-N-cyclopropylglycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(Cyclopentanecarbonyl)-N-cyclopropylglycine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(Cyclopentanecarbonyl)glycine: Lacks the cyclopropyl group.
N-Cyclopropylglycine: Lacks the cyclopentanecarbonyl group.
N-(Cyclopentanecarbonyl)-N-methylglycine: Contains a methyl group instead of a cyclopropyl group.
Uniqueness
N-(Cyclopentanecarbonyl)-N-cyclopropylglycine is unique due to the presence of both cyclopentanecarbonyl and cyclopropyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H17NO3 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
2-[cyclopentanecarbonyl(cyclopropyl)amino]acetic acid |
InChI |
InChI=1S/C11H17NO3/c13-10(14)7-12(9-5-6-9)11(15)8-3-1-2-4-8/h8-9H,1-7H2,(H,13,14) |
InChIキー |
UKPGTEBIUGQXAR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C(=O)N(CC(=O)O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B14911037.png)
![4-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B14911046.png)

![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14911056.png)
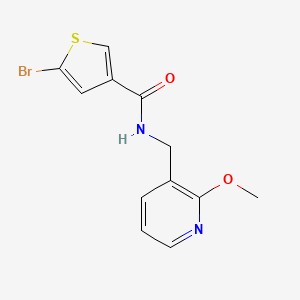

![2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B14911064.png)
